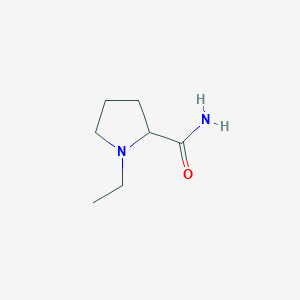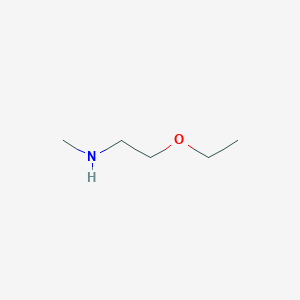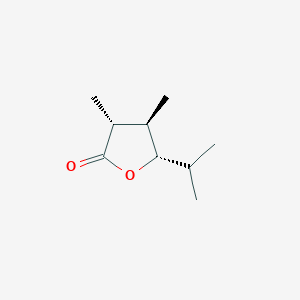
(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one is a chemical compound that belongs to the class of oxalanes. It is commonly known as DMPX and is used in various scientific research applications. DMPX is a chiral molecule that exists in two enantiomeric forms, which have different physiological and biochemical properties.
Mechanism Of Action
The mechanism of action of DMPX is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. DMPX can also act as a chiral ligand by coordinating with metal ions and controlling the stereochemistry of the reaction.
Biochemical And Physiological Effects
DMPX has no known biochemical or physiological effects on humans or animals. However, it has been shown to have an effect on the growth of certain microorganisms and plants.
Advantages And Limitations For Lab Experiments
DMPX has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. It is also relatively inexpensive compared to other chiral auxiliaries and ligands. However, DMPX has some limitations, including its limited solubility in certain solvents and its low reactivity in certain reactions.
Future Directions
There are several future directions for the use of DMPX in scientific research. One potential direction is the development of new synthetic methods for the synthesis of chiral compounds using DMPX as a chiral auxiliary or ligand. Another potential direction is the investigation of the mechanism of action of DMPX and the development of new applications for this compound. Additionally, the use of DMPX in asymmetric catalysis could be expanded to include new types of reactions and substrates.
Synthesis Methods
The synthesis of DMPX can be achieved by using various methods, including the oxidation of the corresponding diol, the reaction of 2,2-dimethyl-1,3-dioxolane with an aldehyde, and the ring-opening reaction of 2,2-dimethyl-1,3-dioxolane with an alkoxide. The most commonly used method for the synthesis of DMPX is the oxidation of the corresponding diol.
Scientific Research Applications
DMPX is widely used in scientific research as a chiral auxiliary and a chiral ligand. It is used in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. DMPX is also used in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds.
properties
CAS RN |
121725-92-6 |
|---|---|
Product Name |
(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(3R,4R,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)9(10)11-8/h5-8H,1-4H3/t6-,7-,8+/m1/s1 |
InChI Key |
PCMFQYDBDBUOKY-PRJMDXOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)O[C@H]1C(C)C)C |
SMILES |
CC1C(C(=O)OC1C(C)C)C |
Canonical SMILES |
CC1C(C(=O)OC1C(C)C)C |
synonyms |
2(3H)-Furanone,dihydro-3,4-dimethyl-5-(1-methylethyl)-,(3alpha,4bta,5alpha)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




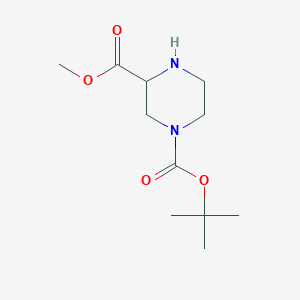
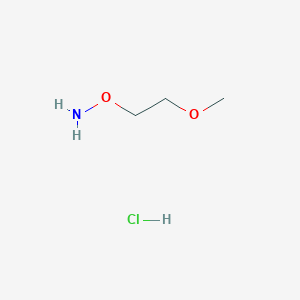
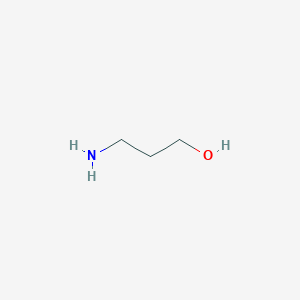
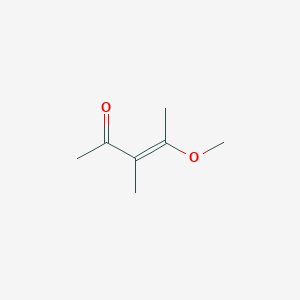
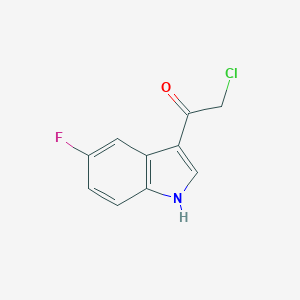


![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
